molecular formula C44H54CaF2N6O12S2 B1226427 calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Cat. No. B1226427
M. Wt: 1001.1 g/mol
InChI Key: LALFOYNTGMUKGG-NZFALMPFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin Calcium is the calcium salt form of rosuvastatin, a statin with antilipidemic activity. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol.
A HYDROXYMETHYLGLUTARYL-COA-REDUCTASE INHIBITOR, or statin, that reduces the plasma concentrations of LDL-CHOLESTEROL;  APOLIPOPROTEIN B, and TRIGLYCERIDES while increasing HDL-CHOLESTEROL levels in patients with HYPERCHOLESTEROLEMIA and those at risk for CARDIOVASCULAR DISEASES.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Substances : This compound is in preclinical investigation as an anti-hypercholesterolemic drug. Related substances synthesized for quality control include various derivatives with slight structural modifications (Zhou Wei-cheng, 2010).

  • Synthesis and Stability : A carbon-14-labeled analog of this compound was synthesized for preclinical studies to understand its absorption, distribution, metabolism, and excretion. The synthesis involved several steps from [14C]-labeled urea, contributing to understanding the stability and decomposition of the molecule (R. Burrell et al., 2010).

  • Synthesis of Novel Impurities : Novel impurities in an intermediate of atorvastatin, structurally related to the compound , were synthesized. This research contributes to understanding and controlling the purity and safety of the drug manufacturing process (A. Naidu & G. Sharma, 2017).

Measurement and Analysis Techniques

  • Measurement of Cytosolic Magnesium Ion Concentration : Fluorinated derivatives of chelators were developed and analyzed for use as indicators of free cytosolic magnesium concentration. The research here indirectly relates to the fluorinated structure in the compound, demonstrating the utility of fluorinated compounds in biological measurements (L. Levy et al., 1988).

  • Identification of Impurities in Tablet Dosage Form : This study focused on identifying, isolating, and characterizing impurities in Rosuvastatin calcium tablets. It demonstrates the importance of thorough analysis and quality control in pharmaceutical preparations, relevant to any drug including those structurally related to the compound (Srinivasarao Koppala et al., 2016).

  • Synthesis and Characterization of Rosuvastatin Calcium Impurity : The synthesis of a minor impurity in Rosuvastatin calcium is described. Understanding the synthesis and characterization of impurities is crucial in pharmaceutical research to ensure drug safety and efficacy (Young Hee Lee et al., 2017).

properties

Product Name

calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C44H54CaF2N6O12S2

Molecular Weight

1001.1 g/mol

IUPAC Name

calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*16-,17+;/m00./s1

InChI Key

LALFOYNTGMUKGG-NZFALMPFSA-L

Isomeric SMILES

CC(C)C1=NC(=NC(=C1C=C[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=C[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Pictograms

Health Hazard; Environmental Hazard

synonyms

Calcium, Rosuvastatin
Crestor
rosuvastatin
rosuvastatin calcium
ZD 4522
ZD4522

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Reactant of Route 2
calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Reactant of Route 3
calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Reactant of Route 4
calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Reactant of Route 5
calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Reactant of Route 6
calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

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